molecular formula C19H23ClN2O2S B2913180 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine CAS No. 1981935-04-9

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B2913180
CAS No.: 1981935-04-9
M. Wt: 378.92
InChI Key: OMIMABPTKGRGIW-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-methylbenzenesulfonyl group and a 2,6-dimethylphenyl group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Chloro-3-methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,6-Dimethylphenyl Group: The final step involves the alkylation of the piperazine ring with 2,6-dimethylphenyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted derivatives.

Scientific Research Applications

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical agents.

    Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzenesulfonyl)-4-phenylpiperazine: This compound lacks the methyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(4-Methylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine: This compound lacks the chlorine atom, which may influence its electronic properties and interactions with molecular targets.

    1-(4-Chloro-3-methylbenzenesulfonyl)-4-phenylpiperazine: This compound lacks the dimethyl groups on the phenyl ring, which may alter its steric properties and overall stability.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)25(23,24)17-7-8-18(20)16(3)13-17/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIMABPTKGRGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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